N'-(furan-2-ylmethylene)-4-methylbenzohydrazide N'-(furan-2-ylmethylene)-4-methylbenzohydrazide
Brand Name: Vulcanchem
CAS No.: 113906-79-9
VCID: VC16075697
InChI: InChI=1S/C13H12N2O2/c1-10-4-6-11(7-5-10)13(16)15-14-9-12-3-2-8-17-12/h2-9H,1H3,(H,15,16)/b14-9+
SMILES:
Molecular Formula: C13H12N2O2
Molecular Weight: 228.25 g/mol

N'-(furan-2-ylmethylene)-4-methylbenzohydrazide

CAS No.: 113906-79-9

Cat. No.: VC16075697

Molecular Formula: C13H12N2O2

Molecular Weight: 228.25 g/mol

* For research use only. Not for human or veterinary use.

N'-(furan-2-ylmethylene)-4-methylbenzohydrazide - 113906-79-9

Specification

CAS No. 113906-79-9
Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
IUPAC Name N-[(E)-furan-2-ylmethylideneamino]-4-methylbenzamide
Standard InChI InChI=1S/C13H12N2O2/c1-10-4-6-11(7-5-10)13(16)15-14-9-12-3-2-8-17-12/h2-9H,1H3,(H,15,16)/b14-9+
Standard InChI Key VNJKCISMYLGSHP-NTEUORMPSA-N
Isomeric SMILES CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CO2
Canonical SMILES CC1=CC=C(C=C1)C(=O)NN=CC2=CC=CO2

Introduction

Chemical Identity and Nomenclature

Systematic and Common Names

The IUPAC name for this compound is N-[(E)-furan-2-ylmethylideneamino]-4-methylbenzamide, reflecting its E-configuration at the imine bond . Common synonyms include:

  • N'-(2-Furylmethylene)-4-methylbenzohydrazide

  • 113906-79-9 (CAS Registry Number)

  • CHEMBL541263 (ChEMBL ID) .

Molecular Formula and Weight

The molecular formula C13H12N2O2\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_2 corresponds to a monoisotopic mass of 228.089878 Da. The compound’s structure integrates a furan ring (heterocyclic oxygen) and a para-methyl-substituted benzohydrazide, contributing to its planar geometry and conjugation .

Structural Identifiers

  • InChI: InChI=1S/C13H12N2O2/c1-10-4-6-11(7-5-10)13(16)15-14-9-12-3-2-8-17-12/h2-9H,1H3,(H,15,16)/b14-9+

  • InChIKey: VNJKCISMYLGSHP-NTEUORMPSA-N

  • SMILES: CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CO2 .

Synthesis and Optimization

Traditional Synthesis Routes

Conventional methods involve refluxing 4-methylbenzohydrazide with furfural (furan-2-carbaldehyde) in ethanol for 3–7 hours. This approach yields the Schiff base through nucleophilic addition-elimination, with reaction completion monitored via thin-layer chromatography (TLC) .

Microwave-Assisted Green Synthesis

Recent advancements utilize lab-made microwave irradiation (180 W, 3–12 minutes) in aqueous media, eliminating organic solvents. This method achieves yields exceeding 90% by enhancing reaction kinetics and reducing energy consumption. For example, analogous hydrazide derivatives synthesized via microwave irradiation demonstrated 93% yield within 3 minutes .

Comparative Synthesis Data

ParameterTraditional Method Microwave Method
Reaction Time3–7 hours3–12 minutes
SolventEthanolWater
Yield65–70%90–93%
Energy InputHighLow

Structural and Spectral Characterization

X-ray Crystallography and 3D Conformation

While crystallographic data for this specific compound is unavailable, analogous Schiff bases exhibit planar configurations stabilized by intramolecular hydrogen bonding (N–H⋯O). The furan ring’s electron-rich nature influences π-π stacking interactions in the solid state .

NMR Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d6): Signals at δ 8.35 (s, 1H, CH=N), 7.75–6.45 (m, 6H, aromatic H), 2.35 (s, 3H, CH₃) .

  • ¹³C NMR: Peaks at δ 165.2 (C=O), 152.1 (CH=N), 142.3–110.7 (aromatic C), 21.1 (CH₃) .

IR Spectroscopy

Key absorption bands include:

  • 3250 cm⁻¹ (N–H stretch),

  • 1670 cm⁻¹ (C=O),

  • 1620 cm⁻¹ (C=N),

  • 1240 cm⁻¹ (C–O of furan) .

Physicochemical Properties

Lipophilicity and Solubility

The compound’s XLogP3\text{XLogP3} value of 2.6 indicates moderate lipophilicity, favoring membrane permeability. Aqueous solubility is limited due to the aromatic and heterocyclic moieties but improves in polar aprotic solvents like DMSO .

Hydrogen Bonding and Rotatable Bonds

  • Hydrogen Bond Donors: 1 (hydrazide N–H)

  • Hydrogen Bond Acceptors: 3 (two O, one N)

  • Rotatable Bonds: 3 (C–N, N–N, C–O) .

Thermal Stability

The melting point ranges from 245–247°C, consistent with rigid conjugated systems. Thermal decomposition occurs above 300°C, generating CO₂ and NOₓ .

Biological Activity and Applications

Anticancer Screening

Hydrazide derivatives demonstrate moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 45 µM) by inhibiting topoisomerase II. The furan ring’s electron density may enhance DNA intercalation .

Industrial Applications

  • Corrosion Inhibition: Adsorbs onto metal surfaces via N and O lone pairs, reducing corrosion rates by 70% in acidic media .

  • Polymer Additives: Enhances thermal stability in polyurethanes by 15% through hydrogen bonding with polymer chains .

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